molecular formula C25H43N B14597658 1-Octadecanamine, N-(phenylmethylene)- CAS No. 60514-08-1

1-Octadecanamine, N-(phenylmethylene)-

Cat. No.: B14597658
CAS No.: 60514-08-1
M. Wt: 357.6 g/mol
InChI Key: CSFWTPZVZBMCMK-UHFFFAOYSA-N
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Description

1-Octadecanamine, N-(phenylmethylene)- is a chemical compound with the molecular formula C25H43N. It is an organic compound that belongs to the class of amines, specifically a long-chain aliphatic amine with a phenylmethylene group attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecanamine, N-(phenylmethylene)- can be synthesized through the reaction of 1-octadecanamine with benzaldehyde. The reaction typically involves the condensation of the amine with the aldehyde under acidic or basic conditions to form the Schiff base. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1-octadecanamine, N-(phenylmethylene)- may involve large-scale condensation reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecanamine, N-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form the corresponding amine or other reduced products.

    Substitution: The phenylmethylene group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

1-Octadecanamine, N-(phenylmethylene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Octadecanamine, N-(phenylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The phenylmethylene group allows the compound to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Octadecanamine: A long-chain aliphatic amine without the phenylmethylene group.

    N-Octadecylbenzylamine: Similar structure but with a different substitution pattern.

    Stearylamine: Another long-chain amine with different functional groups.

Uniqueness: 1-Octadecanamine, N-(phenylmethylene)- is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

60514-08-1

Molecular Formula

C25H43N

Molecular Weight

357.6 g/mol

IUPAC Name

N-octadecyl-1-phenylmethanimine

InChI

InChI=1S/C25H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25/h17-19,21-22,24H,2-16,20,23H2,1H3

InChI Key

CSFWTPZVZBMCMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1

Origin of Product

United States

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